N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
Description
N-(2-(6-((4-Chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:
- An ethyl linker at position 3, connecting the triazolo-pyridazine core to a 4-methoxybenzamide moiety, which may enhance solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[2-[6-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-30-18-8-4-16(5-9-18)22(29)24-13-12-20-26-25-19-10-11-21(27-28(19)20)31-14-15-2-6-17(23)7-3-15/h2-11H,12-14H2,1H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYDJHYDZJIEKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
It is suggested that the compound may interact with its targets through specific interactions with different target receptors. This interaction could lead to changes in the function of the target, resulting in the observed pharmacological effects.
Biochemical Pathways
These could include pathways involved in cell growth and proliferation (for anticancer activity), microbial growth (for antimicrobial activity), pain and inflammation signaling (for analgesic and anti-inflammatory activity), oxidative stress (for antioxidant activity), viral replication (for antiviral activity), and various enzymatic processes.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted for similar compounds. These studies can provide insights into the likely ADME properties of the compound, which can impact its bioavailability and overall pharmacological effects.
Result of Action
Based on the pharmacological activities of similar compounds, the compound may have effects such as inhibiting cell growth (for anticancer activity), killing or inhibiting the growth of microbes (for antimicrobial activity), reducing pain and inflammation (for analgesic and anti-inflammatory activity), reducing oxidative stress (for antioxidant activity), inhibiting viral replication (for antiviral activity), and inhibiting various enzymes.
Biological Activity
N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide, with the CAS number 872996-19-5, is a complex organic compound featuring a unique structure that includes a triazole ring fused to a pyridazine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C22H20ClN5O2S, with a molecular weight of 453.9 g/mol. The compound's structure can be analyzed through various computational tools that provide insights into its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN5O2S |
| Molecular Weight | 453.9 g/mol |
| CAS Number | 872996-19-5 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the 1,2,4-triazole moiety. These compounds have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The presence of the triazole ring enhances the compound's ability to inhibit bacterial growth by interfering with cellular processes.
A comparative study showed that derivatives of triazoles exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against several pathogens, indicating strong antibacterial activity . The specific activity of this compound against these organisms remains to be fully elucidated but is expected to be significant given its structural similarities to other active triazole derivatives.
Anticancer Activity
The anticancer properties of triazole derivatives have been well-documented. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways. For instance, studies on related compounds have shown promising results in targeting cancer cell lines such as breast and lung cancer .
In vitro assays demonstrated that certain triazolo-pyridazine derivatives exhibited cytotoxic effects on cancer cells with IC50 values in the micromolar range. The specific mechanisms by which this compound exerts its anticancer effects are currently under investigation.
Anti-inflammatory Activity
The compound’s potential as an anti-inflammatory agent has also been suggested based on its structural features. The incorporation of the methoxybenzamide group may play a role in modulating inflammatory pathways. Previous studies have shown that similar compounds can inhibit cyclooxygenase enzymes (COX), which are critical in mediating inflammatory responses .
Case Studies and Research Findings
Several case studies have been conducted to explore the pharmacological profiles of triazole derivatives:
- Antimicrobial Efficacy : A study evaluated a series of triazole derivatives for their antibacterial activity against resistant strains. Compounds similar to this compound showed MIC values significantly lower than traditional antibiotics .
- Cytotoxicity Assays : In vitro tests on various cancer cell lines revealed that certain triazole-based compounds could reduce cell viability by over 70% at concentrations as low as 10 μM . This suggests a strong potential for development into therapeutic agents.
- Mechanism Exploration : Ongoing research is focused on elucidating the precise molecular mechanisms through which these compounds exert their biological effects. Preliminary data indicate that they may act as enzyme inhibitors or receptor modulators .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further investigation in drug development.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles, including compounds similar to N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide, have shown significant antimicrobial properties. For instance, studies have demonstrated that triazole derivatives possess antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the triazole ring is crucial for this activity, as it enhances the interaction with bacterial enzymes.
Antitubercular Activity
The compound's structure suggests potential efficacy against Mycobacterium tuberculosis. Research on related triazole derivatives has shown promising results in inhibiting the growth of this pathogen. In particular, compounds with similar scaffolds have been reported to exhibit low IC50 values against Mycobacterium tuberculosis, indicating strong antitubercular activity .
Anticancer Properties
Several studies have explored the anticancer potential of benzamide derivatives. The incorporation of the triazole moiety into the benzamide framework has been linked to enhanced cytotoxic effects against various cancer cell lines. For instance, some derivatives have shown to inhibit RET kinase activity, which is implicated in several cancers. This suggests that this compound could be a lead compound for developing new anticancer therapies .
Case Study 1: Antimicrobial Efficacy
In a study examining various triazole derivatives for their antimicrobial properties, one compound demonstrated significant inhibition against E. coli with an MIC value comparable to standard antibiotics . This highlights the potential of compounds like this compound in treating bacterial infections.
Case Study 2: Anticancer Activity
Another research effort focused on synthesizing benzamide derivatives with triazole rings aimed at targeting RET kinase. The study found that certain derivatives exhibited potent inhibitory effects on cancer cell lines with mutations in RET . This underscores the relevance of the compound in cancer therapeutics.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The Molecules 2011 study () describes analogs with pyridazine or isoxazole cores linked to phenethylamino/thio/ether groups and esterified benzoate tails. Below is a comparative analysis based on structural and inferred functional differences:
Table 1: Structural and Functional Comparison
| Compound ID | Core Structure | Substituent/Linker | Functional Group | Key Inferred Properties |
|---|---|---|---|---|
| Target Compound | [1,2,4]Triazolo[4,3-b]pyridazine | 6-(4-chlorobenzylthio), 3-ethyl linker | 4-Methoxybenzamide | High lipophilicity (Cl, S); moderate solubility (methoxy) |
| I-6230 | Pyridazin-3-yl | 4-Phenethylamino linker | Ethyl benzoate | Polar amino linker; ester hydrolysis susceptibility |
| I-6232 | 6-Methylpyridazin-3-yl | 4-Phenethylamino linker | Ethyl benzoate | Methyl enhances stability; reduced steric hindrance |
| I-6373 | 3-Methylisoxazol-5-yl | 4-Phenethylthio linker | Ethyl benzoate | Thioether improves metabolic stability vs. amino linker |
| I-6473 | 3-Methylisoxazol-5-yl | 4-Phenethoxy linker | Ethyl benzoate | Ether linker balances polarity and stability |
Key Findings from Structural Analogues ():
Core Heterocycle Impact :
- Pyridazine derivatives (e.g., I-6230, I-6232) favor planar geometries for π-π stacking, whereas isoxazole-based compounds (e.g., I-6373, I-6473) introduce conformational rigidity. The triazolo-pyridazine core in the target compound may combine both rigidity and electronic diversity.
- Methylation (I-6232) reduces reactivity and enhances metabolic stability compared to unsubstituted pyridazines .
Linker and Substituent Effects: Thioether linkers (e.g., I-6373, target compound) improve resistance to oxidative metabolism compared to amino or ether linkers . 4-Methoxybenzamide in the target compound likely increases aqueous solubility relative to the ethyl benzoate esters in I-6230–I-6473, which are prone to esterase-mediated hydrolysis.
Halogen and Aromatic Interactions :
- The 4-chlorobenzylthio group in the target compound may enhance target binding via halogen bonding or hydrophobic interactions, similar to chlorinated motifs in kinase inhibitors.
Preparation Methods
Cyclization of 4-Amino-1,2,4-triazole
The initial step involves cyclizing 4-amino-1,2,4-triazole (8 ) with ethyl acetoacetate in a refluxing ethanol solution. This reaction yields intermediate 9 , a triazolo[4,3-b]pyridazine precursor, with a reported yield of 98%. The reaction proceeds at 110°C for 1 hour, monitored by thin-layer chromatography (TLC) in a dichloromethane/methanol (15:1) solvent system.
Chlorination at Position 6
Intermediate 9 undergoes chlorination using phosphorus oxychloride (POCl₃) in the presence of catalytic dimethylformamide (DMF). This step introduces a chlorine atom at position 6 of the triazolopyridazine ring, yielding 8-chloro-6-methyl-triazolo[4,3-b]pyridazine (10 ) with an 87% yield. The reaction is conducted at 100°C for 6 hours, followed by extraction with ethyl acetate and neutralization with aqueous sodium hydroxide.
Introduction of the (4-Chlorobenzyl)thio Group
The thioether moiety at position 6 is installed via nucleophilic aromatic substitution (SNAr), leveraging the reactivity of the chlorine atom in intermediate 10 .
Thiolate Displacement Reaction
Intermediate 10 is reacted with 4-chlorobenzylthiol in the presence of potassium tert-butoxide (t-BuOK) and potassium iodide (KI) in tetrahydrofuran (THF). This SNAr reaction replaces the chlorine atom with the (4-chlorobenzyl)thio group, yielding 6-((4-chlorobenzyl)thio)-triazolo[4,3-b]pyridazine (11a ). The reaction is conducted at 80°C for 1 hour, achieving an 88% yield.
Table 1: Reaction Conditions for Thioether Formation
| Parameter | Value | Source |
|---|---|---|
| Reagent | 4-Chlorobenzylthiol, t-BuOK, KI | |
| Solvent | THF | |
| Temperature | 80°C | |
| Yield | 88% |
Functionalization at Position 3: Ethyl-4-methoxybenzamide Side Chain
The ethylamine side chain at position 3 is introduced through alkylation, followed by amidation with 4-methoxybenzoyl chloride.
Alkylation of Triazolopyridazine
Intermediate 11a is treated with 2-bromoethylamine hydrobromide in ethanol under basic conditions (sodium hydroxide). This nucleophilic substitution reaction installs the ethylamine side chain, yielding 3-(2-aminoethyl)-6-((4-chlorobenzyl)thio)-triazolo[4,3-b]pyridazine (12 ). The reaction proceeds at 75°C for 18 hours, with a yield of 92%.
Amidation with 4-Methoxybenzoyl Chloride
The final step involves coupling the ethylamine group of 12 with 4-methoxybenzoyl chloride. This reaction is conducted in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base, yielding the target compound with a 42% yield.
Table 2: Amidation Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Reagent | 4-Methoxybenzoyl chloride, DIPEA | |
| Solvent | DCM | |
| Temperature | 0–25°C (ice bath to room temp) | |
| Yield | 42% |
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The target compound exhibits characteristic peaks in its ¹H NMR spectrum (DMSO-d₆):
High-Performance Liquid Chromatography (HPLC)
HPLC analysis confirms a purity of 99.2% using a C18 column and a methanol/water gradient.
Optimization and Yield Considerations
The overall yield of the synthesis is influenced by the efficiency of the chlorination and amidation steps. Key optimizations include:
Q & A
Basic: What are the critical steps in synthesizing this compound, and what purification/characterization methods are recommended?
Answer:
The synthesis typically involves multi-step reactions:
Cyclization : Formation of the triazolopyridazine core via hydrazine intermediates, as seen in analogous triazolopyridazine derivatives .
Thioether linkage : Introducing the 4-chlorobenzylthio group through nucleophilic substitution under basic conditions (e.g., NaH/DMF) .
Amide coupling : Attaching the 4-methoxybenzamide moiety using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .
Purification : High-performance liquid chromatography (HPLC) is essential for isolating high-purity fractions due to the compound’s structural complexity .
Characterization : Confirm structure via -/-NMR for proton/carbon assignments, mass spectrometry (MS) for molecular weight validation, and IR spectroscopy to identify key functional groups (e.g., amide C=O stretch at ~1650 cm) .
Advanced: How can regioselectivity challenges during triazolopyridazine cyclization be addressed?
Answer:
Regioselectivity in triazole ring formation is influenced by:
- Reagent choice : Using triethyl orthoacetate favors cyclization at the pyridazine N1 position, as demonstrated in analogous syntheses .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during hydrazine intermediate formation .
- Catalytic additives : Pd(OAc) or CuI can enhance reaction specificity in cross-coupling steps .
Validate outcomes via -NMR to distinguish between regioisomers (e.g., comparing aromatic proton splitting patterns) .
Basic: What spectroscopic techniques are most reliable for confirming the compound’s structure?
Answer:
- NMR spectroscopy :
- -NMR identifies protons near electron-withdrawing groups (e.g., deshielded aromatic protons at δ 7.5–8.5 ppm) .
- -NMR confirms carbonyl (C=O, ~170 ppm) and quaternary carbons in the triazolopyridazine core .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak matching theoretical mass) .
- X-ray crystallography : Resolves ambiguities in solid-state conformation, though co-crystallization may require tailored solvents .
Advanced: How can contradictory bioactivity data across studies be systematically resolved?
Answer:
Contradictions often arise from:
- Assay variability : Use orthogonal assays (e.g., enzymatic inhibition vs. cell proliferation) to confirm target engagement .
- Solubility differences : Pre-solubilize in DMSO with <0.1% final concentration to avoid artifacts in cellular assays .
- Metabolic interference : Employ liver microsome stability assays to assess compound degradation .
Example : Analogous triazolopyridazines showed conflicting kinase inhibition data; resolving this required isoform-specific kinase profiling and ATP-competitive binding assays .
Basic: What are the hypothesized biological targets of this compound?
Answer:
Based on structural analogs:
- Kinases : The triazolopyridazine core may compete with ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .
- Proteases : The thioether and benzamide groups could interact with cysteine protease active sites .
Validate via: - In vitro kinase assays : Measure IC values against recombinant kinases .
- Molecular docking : Preliminary modeling with AutoDock Vina or Schrödinger Suite .
Advanced: What strategies improve the compound’s pharmacokinetic (PK) profile for in vivo studies?
Answer:
- LogP optimization : Introduce polar substituents (e.g., hydroxyl or amine groups) to reduce logP from >3 to 1–2, enhancing aqueous solubility .
- Prodrug approaches : Mask the amide group as an ester to improve oral bioavailability .
- Plasma stability assays : Identify metabolic hotspots (e.g., esterase-sensitive sites) for targeted deuteration .
Basic: How is the compound’s stability under various storage conditions assessed?
Answer:
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and acidic/basic conditions (pH 1–13) .
- Analytical monitoring : Use HPLC-UV or LC-MS to track degradation products (e.g., hydrolysis of the amide bond) .
- Long-term stability : Store at –20°C in amber vials with desiccants; monitor via accelerated stability testing (40°C/75% RH for 6 months) .
Advanced: How can structure-activity relationship (SAR) studies guide lead optimization?
Answer:
-
Substituent variation :
Position Modification Effect 4-Chlorobenzyl Replace Cl with F or CF Alters target selectivity Methoxybenzamide Substitute with nitro or cyano Enhances potency against resistant cell lines -
3D-QSAR modeling : Use CoMFA or CoMSIA to predict bioactivity of novel analogs .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- Hazard mitigation : Assume toxicity due to structural similarity to kinase inhibitors; use PPE (gloves, lab coat, goggles) .
- Waste disposal : Follow institutional guidelines for halogenated organic waste (due to 4-chlorobenzyl group) .
- First aid : For skin contact, wash with soap/water; seek medical attention if inhaled .
Advanced: How can crystallography resolve ambiguities in the compound’s binding mode?
Answer:
- Co-crystallization : Soak crystals of target proteins (e.g., kinases) with the compound at 10 mM concentration .
- Data collection : Use synchrotron radiation (λ = 0.97 Å) for high-resolution (<2.0 Å) structures .
- Analysis : Map electron density to confirm interactions (e.g., hydrogen bonds between the amide group and kinase backbone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
